molecular formula C8H7BrClNO2 B6254886 methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate CAS No. 877624-39-0

methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate

Cat. No. B6254886
CAS RN: 877624-39-0
M. Wt: 264.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromomethyl)acrylate is a compound that may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .


Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions . For example, the synthesis of various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Methyl bromoacetate, a similar compound, is an alkylating agent. It has been used to alkylate phenol and amino groups .


Physical And Chemical Properties Analysis

Methyl 2-(bromomethyl)acrylate, a similar compound, has a refractive index of n20/D 1.490, a boiling point of 35-37 °C/1.3 mmHg, and a density of 1.489 g/mL at 25 °C .

Safety and Hazards

Methyl 2-(bromomethyl)acrylate can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with methyl 2-hydroxy-6-(bromomethyl)benzoate to yield the final product.", "Starting Materials": [ "6-chloronicotinic acid", "thionyl chloride", "methyl 2-hydroxy-6-(bromomethyl)benzoate" ], "Reaction": [ "Step 1: 6-chloronicotinic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 6-chloronicotinoyl chloride.", "Step 2: Methyl 2-hydroxy-6-(bromomethyl)benzoate is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate." ] }

CAS RN

877624-39-0

Product Name

methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.